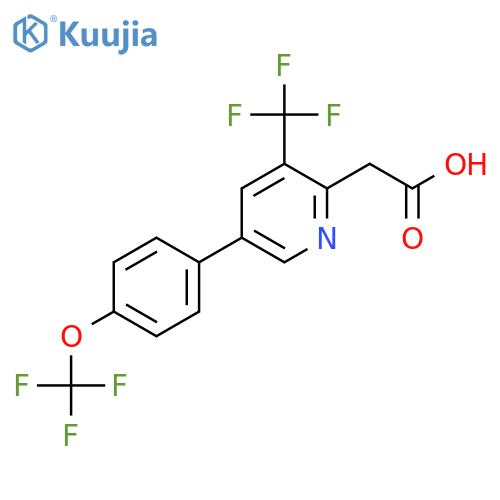Cas no 1261868-99-8 (5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid)
5-(4-(トリフルオロメトキシ)フェニル)-3-(トリフルオロメチル)ピリジン-2-酢酸は、高度にフッ素化されたピリジン誘導体であり、医薬品中間体や農薬開発における重要な構造単位として注目されています。その特徴的な分子構造は、3つのトリフルオロメチル基とトリフルオロメトキシ基を有し、優れた代謝安定性と脂溶性を示します。特に、電子求引性基の存在により、生体膜透過性の向上や酵素分解に対する耐性が期待できます。有機合成においては、この化合物の反応性の高さから、多様な官能基変換が可能であり、創薬研究における分子設計の柔軟性を提供します。また、X線結晶構造解析により確認された剛直な骨格構造は、標的タンパク質との高親和性結合に寄与する可能性があります。

1261868-99-8 structure
商品名:5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid
CAS番号:1261868-99-8
MF:C15H9F6NO3
メガワット:365.227285146713
CID:4791374
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid
-
- インチ: 1S/C15H9F6NO3/c16-14(17,18)11-5-9(7-22-12(11)6-13(23)24)8-1-3-10(4-2-8)25-15(19,20)21/h1-5,7H,6H2,(H,23,24)
- InChIKey: GJJTZTWAQYYZGQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=CN=C1CC(=O)O)C1C=CC(=CC=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 459
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 4
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013004334-250mg |
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid |
1261868-99-8 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
| Alichem | A013004334-500mg |
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid |
1261868-99-8 | 97% | 500mg |
782.40 USD | 2021-05-31 | |
| Alichem | A013004334-1g |
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid |
1261868-99-8 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
1261868-99-8 (5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid) 関連製品
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
